molecular formula C14H21NO B12721332 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine CAS No. 52373-10-1

1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine

Cat. No.: B12721332
CAS No.: 52373-10-1
M. Wt: 219.32 g/mol
InChI Key: ATYUFSPQFXDVJS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is a synthetic organic compound It belongs to the class of naphthalenamines, which are derivatives of naphthalene with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives.

    Methoxylation: Introduction of a methoxy group at the 6th position.

    Amination: Introduction of the amine group at the 1st position.

    Reduction: Reduction of the naphthalene ring to a tetrahydro form.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using similar steps but optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine: Lacks the N-(1-methylethyl) group.

    1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks both the methoxy and N-(1-methylethyl) groups.

    6-Methoxy-1-naphthalenamine: Not reduced to the tetrahydro form.

Uniqueness

1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is unique due to the combination of its tetrahydro structure, methoxy group, and N-(1-methylethyl) substitution. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

CAS No.

52373-10-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

6-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21NO/c1-10(2)15-14-6-4-5-11-9-12(16-3)7-8-13(11)14/h7-10,14-15H,4-6H2,1-3H3

InChI Key

ATYUFSPQFXDVJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

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